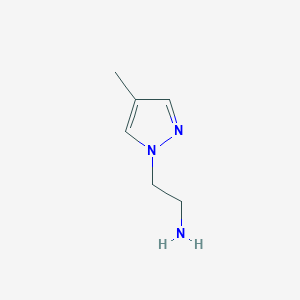

2-(2-Isopropyl-imidazol-1-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Probes for pH Measurement in NMR Spectroscopy

The polymorphism of racemic imidazol-1ylsuccinic acid derivatives, related to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, is utilized in magnetic resonance spectroscopic imaging (MRSI) as extracellular pH probes (Ballesteros et al., 2011).

2. Corrosion Inhibition

Imidazolium zwitterions derived from amino acids, closely related to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, have been synthesized and found to be effective as corrosion inhibitors for mild steel. These substances show significant inhibition efficiency, thereby playing a crucial role in protecting metals from corrosion (Srivastava et al., 2017).

3. Application in Stereoselective Synthesis

Compounds structurally similar to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid have been utilized as chiral auxiliaries in asymmetric acetate and propionate Mannich-type reactions. This highlights their importance in stereoselective synthesis, a critical aspect of organic and medicinal chemistry (Goyal et al., 2016).

4. Polymorphic Behavior in Crystallography

The study of polymorphism in compounds related to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, particularly in different solvents, contributes significantly to the understanding of crystal structures and properties. This has implications in fields like materials science and drug formulation (Ubide-Barreda et al., 2013).

5. Catalysis in Organic Synthesis

Imidazole-based compounds, structurally related to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, have been employed in the synthesis of ruthenium complexes. These complexes demonstrate good catalytic activity in the transfer hydrogenation of ketones, indicating the potential application of such compounds in catalysis and organic synthesis (Li et al., 2015).

Future Directions

properties

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8-10-4-5-11(8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCDROLDBBKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)